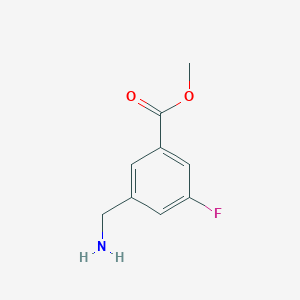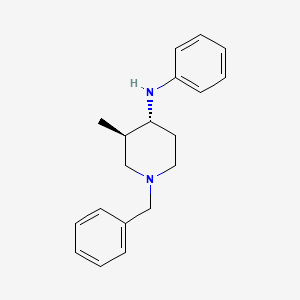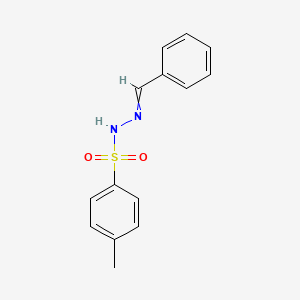![molecular formula C35H31NO8 B1148292 2-((4aR,6S,7R,8R,8aS)-8-(benzyloxy)-6-(4-methoxyphenoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione CAS No. 129575-88-8](/img/structure/B1148292.png)
2-((4aR,6S,7R,8R,8aS)-8-(benzyloxy)-6-(4-methoxyphenoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions, starting from simpler molecules and gradually building up to the target molecule through a series of chemical transformations. For example, the synthesis of substituted N-(3-aryl-1,8-naphthyridin-2-yl) and N,N'-bis(3-aryl-1,8-naphthyridin-2-yl)benzene-1,4-diamines and 2-(4-((3-aryl-1,8-naphthyridin-2-yl)amino)phenyl)isoindoline-1,3-diones involves condensation and treatment with phthalic anhydride, highlighting the complexity and precision required in synthesizing such molecules (Ravi et al., 2018).
Molecular Structure Analysis
The molecular structure of complex organic compounds is typically elucidated using techniques such as X-ray crystallography, NMR spectroscopy, and DFT calculations. For instance, the crystal structure and DFT calculations of 2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dione provided insights into the geometric structure of the crystal, indicating the significance of molecular interactions in determining the stability and reactivity of such compounds (Andrade-Jorge et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving complex organic molecules like isoindoline-1,3-diones often reveal their reactivity and potential applications in various chemical contexts. For example, the synthesis and herbicidal activity of 2-(7-fluoro-3-oxo- 3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)isoindoline-1,3-diones underscore the importance of understanding the chemical reactions and properties of these compounds for their practical applications (Huang et al., 2005).
Physical Properties Analysis
The physical properties of organic compounds, such as solubility, melting point, and crystalline structure, are crucial for their practical applications. These properties are often determined through experimental studies and contribute to our understanding of how these compounds behave under different conditions.
Chemical Properties Analysis
Chemical properties, including reactivity with other substances, stability, and degradation pathways, are essential for comprehensively understanding the behavior of complex molecules. Studies on similar compounds, such as the synthesis, characterization, and biological evaluation of isoindoline-1,3-dione-based oximes and benzenesulfonamide hydrazones, provide valuable insights into the chemical properties that could be relevant to the compound of interest (Abdel-Aziz et al., 2018).
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Novel Synthesis and Biological Evaluation : A study by Ravi et al. (2018) describes the synthesis of new substituted 3-aryl-1,8-naphthyridine derivatives, which includes compounds similar to the target chemical. These compounds have been evaluated for their antimicrobial activity, highlighting the potential of these chemicals in biologically active applications.
Biological and Medicinal Applications
Antioxidant and Antitumor Activities : Hassanien et al. (2022) conducted a study on binary compounds based on lawsone, leading to the synthesis of novel compounds with antioxidant and antitumor activities. This research indicates the potential of such compounds, including our target chemical, in medical applications such as cancer treatment or as antioxidants. (Hassanien, Abd El-Ghani, & Elbana, 2022)
Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase : A study by He et al. (2019) showcases the synthesis of HPPD inhibitors using a hybrid of isoindoline-1,3-dione for weed control. This highlights the compound's potential in agricultural applications, particularly as herbicides.
Herbicidal Activity : Research by Huang et al. (2005) demonstrates the herbicidal activity of similar compounds, suggesting the potential use of our target compound in agriculture for controlling unwanted vegetation.
Material Science and Engineering
Gel Formation in Imide Derivatives : Singh and Baruah (2008) explored the solvation effects on the formation of gels and crystals in imide derivatives. This research implies that compounds like the one could be useful in the development of new materials with specific solvation properties. (Singh & Baruah, 2008)
Mesogenic Schiff Bases for Liquid Crystal Applications : Dubey et al. (2018) synthesized mesogenic Schiff bases based on isoindoline-1,3-dione, indicating its potential application in the creation of liquid crystals for electronic displays or optical devices. (Dubey et al., 2018)
Molecular Structure Analysis
- NMR Spectroscopy for Structure Elucidation : The molecular structure of similar compounds has been analyzed using NMR spectroscopy, as shown in the study by Dioukhane et al. (2021). This underscores the importance of such techniques in determining the structural details of complex organic compounds.
Pharmacological Potential
- AChE Inhibitor for Alzheimer’s Disease : Andrade-Jorge et al. (2018) synthesized and evaluated a derivative of isoindoline-1,3-dione as an AChE inhibitor, a key enzyme involved in Alzheimer's disease. This suggests the potential use of the target compound in treating neurological conditions. (Andrade-Jorge et al., 2018)
Propriétés
IUPAC Name |
2-[(4aR,6S,7R,8R,8aS)-6-(4-methoxyphenoxy)-2-phenyl-8-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H31NO8/c1-39-24-16-18-25(19-17-24)42-35-29(36-32(37)26-14-8-9-15-27(26)33(36)38)31(40-20-22-10-4-2-5-11-22)30-28(43-35)21-41-34(44-30)23-12-6-3-7-13-23/h2-19,28-31,34-35H,20-21H2,1H3/t28-,29-,30-,31-,34?,35-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCCGRDKROUUDBC-VVYZZCQXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2C(C(C3C(O2)COC(O3)C4=CC=CC=C4)OCC5=CC=CC=C5)N6C(=O)C7=CC=CC=C7C6=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@H]3[C@H](O2)COC(O3)C4=CC=CC=C4)OCC5=CC=CC=C5)N6C(=O)C7=CC=CC=C7C6=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H31NO8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
593.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4aR,6S,7R,8R,8aS)-8-(benzyloxy)-6-(4-methoxyphenoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

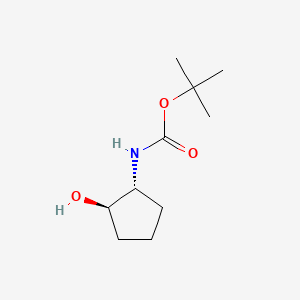
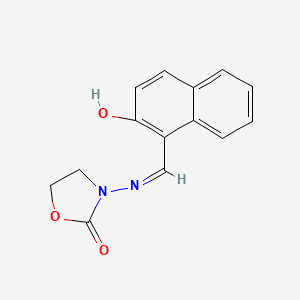
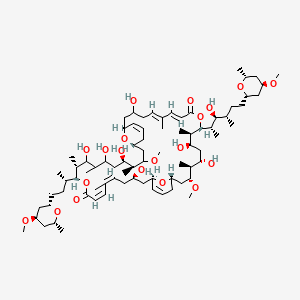
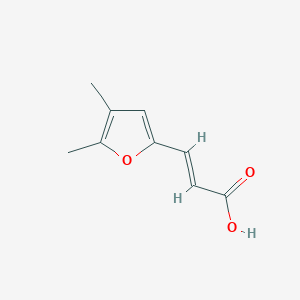



![1-(4-Tert-butylphenyl)-4-[4-[hydroxy(diphenyl)methyl]-1-oxidopiperidin-1-ium-1-yl]butan-1-ol](/img/structure/B1148225.png)
